![molecular formula C9H6BrN3O2 B1517610 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-87-7](/img/structure/B1517610.png)
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as BPT) is an organic compound with a wide range of applications in scientific research. BPT is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has been used in the laboratory to study the effects of drug-drug interactions, as well as the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances.
Scientific Research Applications
BPT has been used in a variety of scientific research applications, including the study of drug-drug interactions and the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances. BPT has been used to study the effects of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has also been used to study the effects of drug transporters, which are responsible for transporting drugs and other substances across cell membranes. BPT has also been used to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles and bromophenyls. Triazoles are known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes . Bromophenyls can potentially interact with various protein targets due to the electrophilic nature of the bromine atom .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it interacts with cytochrome P450 enzymes, it could affect drug metabolism pathways .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. Generally, carboxylic acid groups can enhance water solubility, which could potentially improve bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain metabolites .
Action Environment
Various environmental factors could influence the action of the compound, including pH, temperature, and the presence of other molecules. For example, the activity of the compound could potentially be affected by the pH of the environment, as this could influence the ionization state of the carboxylic acid group .
Advantages and Limitations for Lab Experiments
BPT has several advantages and limitations for laboratory experiments. One advantage of using BPT is that it is a potent inhibitor of cytochrome P450 enzymes, which means that it can reduce the activity of these enzymes, resulting in decreased drug metabolism. Another advantage of using BPT is that it is a potent inhibitor of drug transporters, which means that it can reduce the activity of these transporters, resulting in decreased drug absorption. A limitation of using BPT is that it can also reduce the activity of drug metabolizing enzymes, resulting in decreased drug elimination.
Future Directions
There are several potential future directions for the use of BPT in scientific research. One potential direction is to use BPT to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs. Another potential direction is to use BPT to study the effects of drug metabolism on the body. Additionally, BPT could be used to study the effects of drug transporters on drug absorption and distribution. Finally, BPT could be used to study the effects of drug metabolism on drug bioavailability.
properties
IUPAC Name |
1-(3-bromophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCWBMBWJAORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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